4-(3,4-DichlorobenZyloxy)phenylmagnesium bromide
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Overview
Description
4-(3,4-dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorobenzyloxy)phenylmagnesium bromide typically involves the reaction of 4-(3,4-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
4-(3,4-dichlorobenzyloxy)bromobenzene+Mg→4-(3,4-dichlorobenzyloxy)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Nickel or palladium catalysts for coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-(3,4-dichlorobenzyloxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorobenzyloxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylmagnesium bromide
- 4-(methoxy)phenylmagnesium bromide
- 4-(methyl)phenylmagnesium bromide
Uniqueness
4-(3,4-dichlorobenzyloxy)phenylmagnesium bromide is unique due to the presence of the dichlorobenzyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective. The dichlorobenzyloxy group can also influence the reactivity and selectivity of the compound in various reactions.
Properties
Molecular Formula |
C13H9BrCl2MgO |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,2-dichloro-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
DGYKRIJEGUDBLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)OCC2=CC(=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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